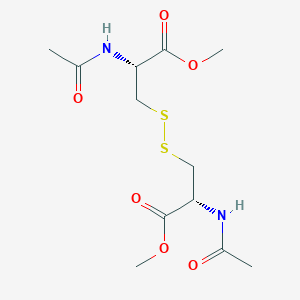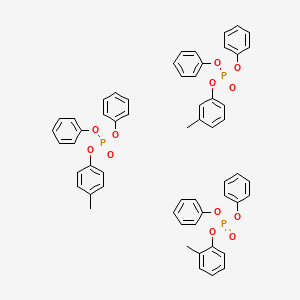
(2-Methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate
Overview
Description
(2-Methylphenyl) diphenyl phosphate, (3-methylphenyl) diphenyl phosphate, and (4-methylphenyl) diphenyl phosphate are organophosphorus compounds that belong to the class of diphenyl phosphates. These compounds are characterized by the presence of a diphenyl phosphate group attached to a methyl-substituted phenyl ring. They are commonly used as flame retardants, plasticizers, and in various industrial applications due to their excellent thermal stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of these compounds typically involves the reaction of phenol derivatives with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of a phenyl phosphate intermediate, which is then further reacted with a methyl-substituted phenol to yield the final product.
Industrial Production Methods: In an industrial setting, the production of these compounds is carried out using continuous flow reactors to ensure consistent quality and high yield. The process involves the controlled addition of reactants and precise temperature control to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: These compounds primarily undergo substitution reactions, where the phosphate group can be replaced by other functional groups. They can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Use of nucleophiles such as amines or alcohols in the presence of a base.
Oxidation Reactions: Use of oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Use of reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Products: Formation of mono- or di-substituted phenyl phosphate derivatives.
Oxidation Products: Formation of phenyl phosphate oxides.
Reduction Products: Formation of phenyl phosphine derivatives.
Scientific Research Applications
These compounds have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and as probes in biochemical assays.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Utilized as flame retardants in plastics, textiles, and electronic materials due to their ability to enhance fire resistance.
Mechanism of Action
The mechanism by which these compounds exert their effects involves the interaction with molecular targets and pathways:
Flame Retardancy: These compounds function by releasing phosphoric acid upon heating, which promotes char formation and reduces the release of flammable gases.
Plasticization: They act as plasticizers by reducing the glass transition temperature of polymers, thereby increasing flexibility and durability.
Enzyme Inhibition: In biological systems, they may inhibit enzymes by binding to the active site or altering the enzyme's conformation.
Comparison with Similar Compounds
Triphenyl Phosphate (TPP): Similar structure but with three phenyl groups instead of one methyl-substituted phenyl group.
Tetrabromobisphenol A (TBBPA): Another flame retardant with bromine atoms instead of phosphate groups.
Bisphenol A (BPA): Used in the production of polycarbonate plastics, but lacks the phosphate group.
Uniqueness:
Higher Thermal Stability: These compounds exhibit superior thermal stability compared to similar compounds due to the presence of the phosphate group.
Enhanced Flame Retardancy: The release of phosphoric acid upon heating provides better flame retardant properties.
These compounds are valuable in various fields due to their unique properties and wide range of applications. Their synthesis, reactions, and applications highlight their importance in both industrial and scientific research.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
26444-49-5 |
|---|---|
Molecular Formula |
C57H51O12P3 |
Molecular Weight |
1020.9 g/mol |
IUPAC Name |
(2-methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate |
InChI |
InChI=1S/3C19H17O4P/c1-16-10-8-9-15-19(16)23-24(20,21-17-11-4-2-5-12-17)22-18-13-6-3-7-14-18;1-16-9-8-14-19(15-16)23-24(20,21-17-10-4-2-5-11-17)22-18-12-6-3-7-13-18;1-16-12-14-19(15-13-16)23-24(20,21-17-8-4-2-5-9-17)22-18-10-6-3-7-11-18/h3*2-15H,1H3 |
InChI Key |
QXDTWBUYOSGCSB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Appearance |
Solid powder |
boiling_point |
390 °C at 760 mm Hg |
Color/Form |
Colorless transparent liquid |
density |
1.208 at 25 °C |
flash_point |
450 °F (232 °C) (Closed cup) |
melting_point |
Freezing point: -38 °C |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
In water, 2.4 mg/L at 25 °C In water, 2.6 mg/L at 25 °C Insoluble in glycerol; soluble in most organic solvents except glycerol |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Diphenyl cresyl phosphate; Monocresyl diphenyl phosphate; Diphenyl tolyl phosphate; |
vapor_pressure |
1.0X10-6 mm Hg at 25 deg /Extrapolated from 30 °C/ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


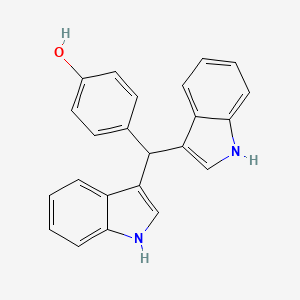
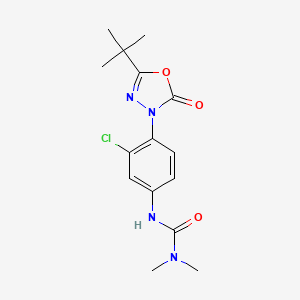

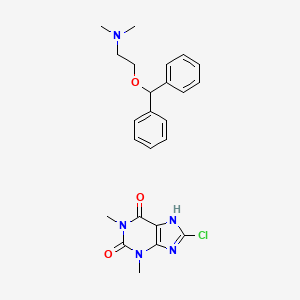
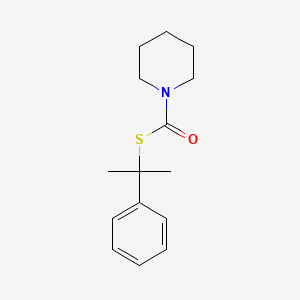

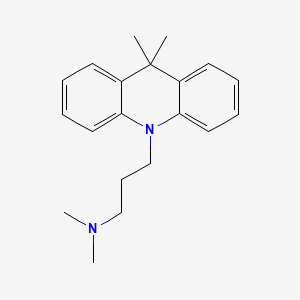
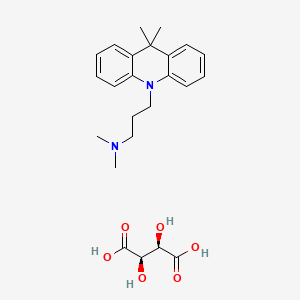
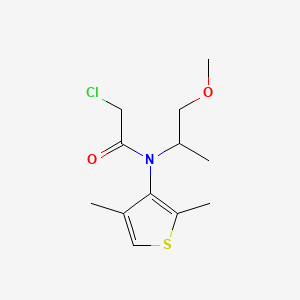
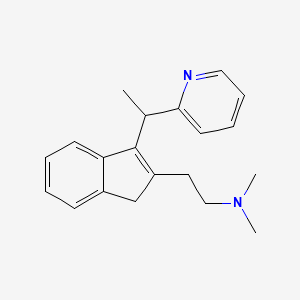
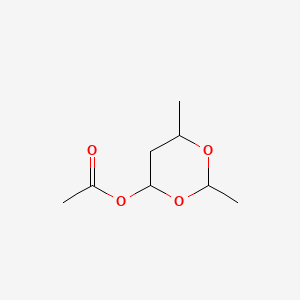
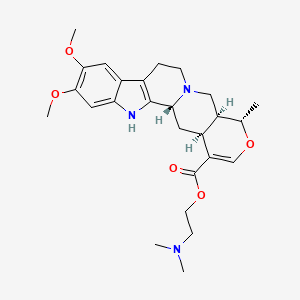
![N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B1670668.png)
